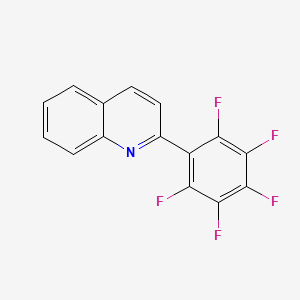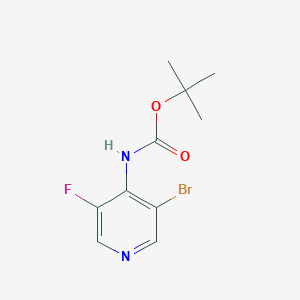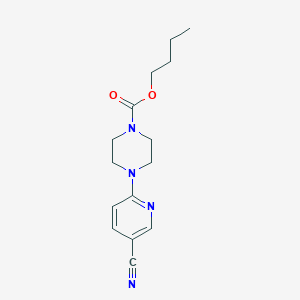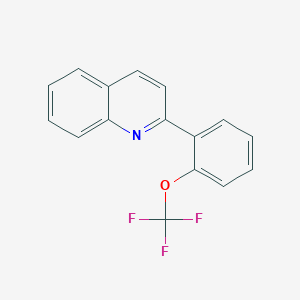
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group, a difluoropiperidinyl moiety, a methyl group, and a nitro group attached to a pyridine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the pyridine ring.
Piperidinylation: The attachment of the difluoropiperidinyl moiety.
Methylation: The addition of a methyl group to the pyridine ring.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and appropriate piperidine derivatives for piperidinylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine
- 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-ol
- 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine
Uniqueness
6-Chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClF2N3O2 |
|---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
6-chloro-2-(4,4-difluoropiperidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C11H12ClF2N3O2/c1-7-6-8(12)15-10(9(7)17(18)19)16-4-2-11(13,14)3-5-16/h6H,2-5H2,1H3 |
InChI Key |
NSRPLMSEFZMMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(CC2)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)


![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)





